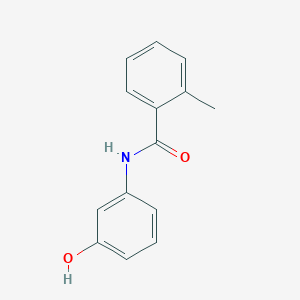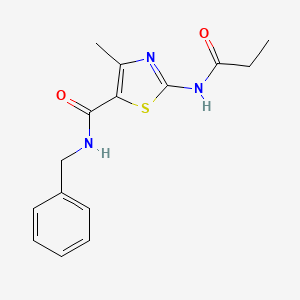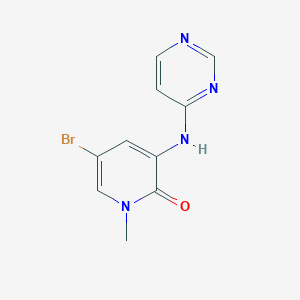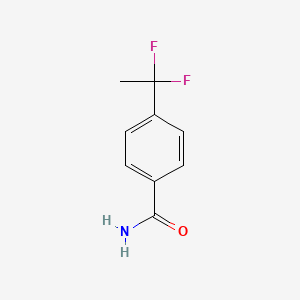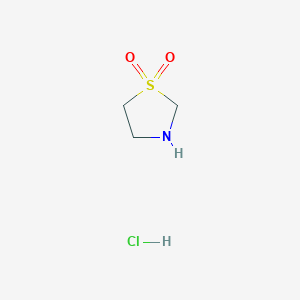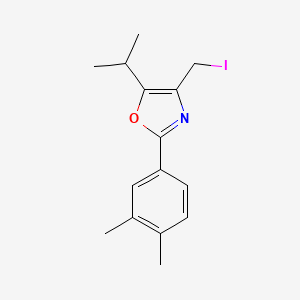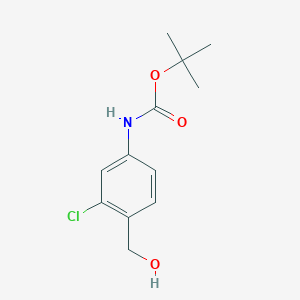
TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE is an organic compound that features a benzyl alcohol group substituted with a chlorine atom and a tert-butoxycarbonyl (boc) protected amino group. This compound is of interest in organic synthesis due to its functional groups, which allow for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is to start with 4-amino-benzylalcohol, protect the amino group using a boc protecting group, and then introduce the chlorine atom via electrophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to an aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Produces 2-Chloro-4-(boc-amino)-benzaldehyde or 2-Chloro-4-(boc-amino)-benzoic acid.
Reduction: Produces 4-(boc-amino)-benzylalcohol.
Substitution: Produces various substituted benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE involves its functional groups. The boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The chlorine atom can undergo nucleophilic substitution, allowing the compound to be modified into different derivatives .
Comparación Con Compuestos Similares
Similar Compounds
4-(boc-amino)-benzylalcohol: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-4-amino-benzylalcohol: Lacks the boc protecting group, making it more reactive but less stable.
2-Chloro-4-(boc-amino)-benzoic acid: An oxidized form of the compound.
Uniqueness
TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE is unique due to the presence of both the boc-protected amino group and the chlorine atom, which provide a balance of stability and reactivity. This makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C12H16ClNO3 |
|---|---|
Peso molecular |
257.71 g/mol |
Nombre IUPAC |
tert-butyl N-[3-chloro-4-(hydroxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-9-5-4-8(7-15)10(13)6-9/h4-6,15H,7H2,1-3H3,(H,14,16) |
Clave InChI |
AWTAHDOUKDPIEL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CO)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Fluoro-5-[4-(methylsulfanyl)oxan-4-yl]phenol](/img/structure/B8656832.png)
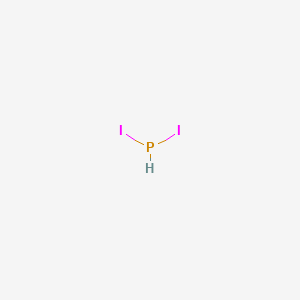
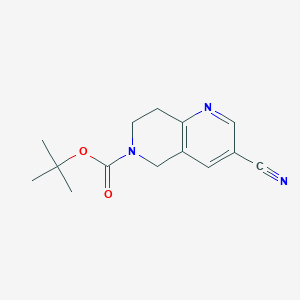
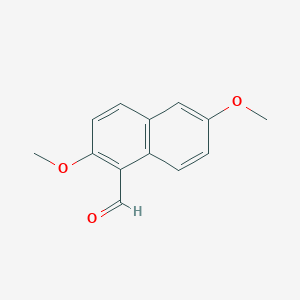
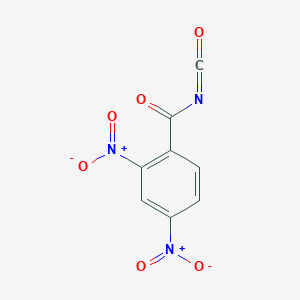
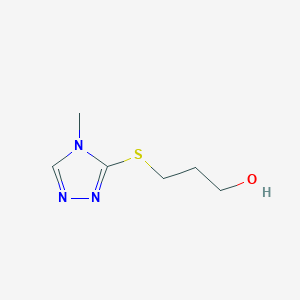
![6-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8656875.png)
